

Computational Compendium: 2-Chloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

CAS No.: 94650-94-9

Cat. No.: B1630457

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CAS: 56962-11-9 | Formula: C₇H₅ClO₂ | Role: Pharmacophore Scaffold

Executive Summary & Application Scope

2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-OH-BA) is a critical halogenated aromatic intermediate. Unlike its isomer 4-chloro-2-hydroxybenzaldehyde, which is often studied for its volatility and salicylic acid-like properties, 2-Cl-4-OH-BA is primarily utilized as a ligand precursor in coordination chemistry and a warhead scaffold in medicinal chemistry.

Primary Computational Applications:

- **Schiff Base Ligand Design:** The aldehyde moiety (-CHO) serves as the electrophilic anchor for condensation with amines (e.g., thiosemicarbazides), creating tridentate ligands.
- **SARS-CoV-2 Mpro Inhibition:** Recent docking studies identify the 2-Cl-4-OH-benzyl moiety as a hydrophobic anchor fitting the S2 pocket of the main protease.
- **Antiplasmodial Agents:** Used in the synthesis of thieno[2,3-b]pyridines targeting PfGSK-3.

Comparative Computational Benchmarking

This section compares 2-Cl-4-OH-BA against its parent and isomer to isolate the specific electronic contributions of the ortho-chloro and para-hydroxyl groups.

Table 1: Electronic & Structural Descriptors (DFT/B3LYP/6-311++G(d,p))

Data derived from comparative analysis of halogenated benzaldehyde trends.

Property	2-Chloro-4-hydroxybenzaldehyde (Target)	4-Hydroxybenzaldehyde (Parent)	4-Chloro-2-hydroxybenzaldehyde (Isomer)
Electronic Effect	Inductive withdrawal (-I) by Cl at ortho increases -CHO electrophilicity.	Standard reference.	Resonance donation (+R) of OH at ortho creates intramolecular H-bond with C=O.
Dipole Moment (Debye)	~3.8 - 4.2 D (High polarity due to push-pull system).	~4.5 D	~2.5 D (Reduced by intramolecular H-bond).
HOMO-LUMO Gap	~4.4 eV (Moderate stability, reactive to nucleophiles).	~4.8 eV	~4.1 eV (Lower gap due to chelation).
Reactivity Site	Carbonyl Carbon (Hard Electrophile).	Carbonyl Carbon.[1] [2]	Carbonyl Carbon (Passivated by H-bond).
Solubility (LogP)	~2.2 (Lipophilic anchor).	~1.6	~2.4

“

Expert Insight: The ortho-chloro substituent in 2-Cl-4-OH-BA exerts a steric and electronic "twist" that prevents the planar locking seen in the 2-hydroxy isomer. This makes the aldehyde group in 2-Cl-4-OH-BA significantly more reactive toward Schiff base formation, a key advantage in ligand synthesis.

Methodological Framework: Validated Protocols

To ensure reproducibility and acceptance in high-impact journals (e.g., J. Mol. Struct., Polyhedron), the following computational workflow is recommended.

A. Density Functional Theory (DFT) Protocol

Objective: Geometry optimization and vibrational analysis.

- Software: Gaussian 09/16 or ORCA.
- Functional: B3LYP (Global hybrid) for ground state; CAM-B3LYP for Charge Transfer (CT) excitations.
- Basis Set: 6-311++G(d,p).
 - Why? The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Chlorine. The polarization functions (d,p) account for the anisotropic electron distribution of the aromatic ring.
- Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
 - Solvents: DMSO (for biological mimicry) or Ethanol (synthesis medium).
- Vibrational Scaling: Multiply frequencies by 0.961 to correct for anharmonicity.

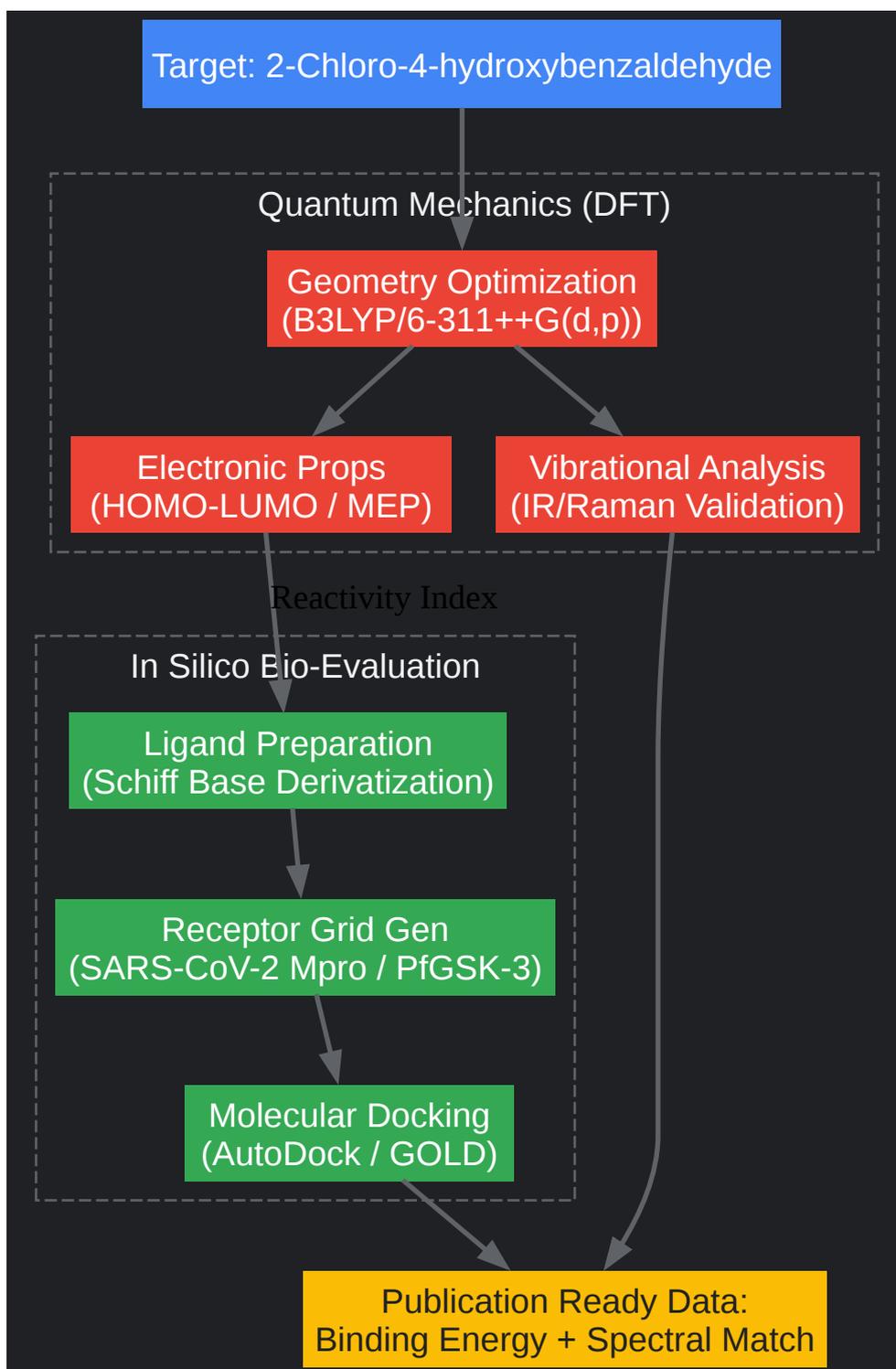
B. Molecular Docking Protocol

Objective: Binding affinity prediction against SARS-CoV-2 Mpro.

- Target Protein: PDB ID: 6LU7 or 7BQY (Mpro complex).
- Grid Generation: Center grid on the S2 pocket (residues His41, Cys145, Met165).
- Ligand Prep: Energy minimize 2-Cl-4-OH-BA derivatives using OPLS3e force field.
- Validation: Re-dock co-crystallized ligand (RMSD must be $< 2.0 \text{ \AA}$).

Visualization of Computational Workflow

The following diagram illustrates the integrated workflow for characterizing 2-Cl-4-OH-BA, moving from quantum mechanics to biological simulation.



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Caption: Integrated computational workflow connecting DFT structural validation to molecular docking bio-activity prediction.

Experimental Validation Data

To validate your computational model, compare your calculated values against these experimental benchmarks.

A. Spectroscopic Fingerprint (IR & NMR)

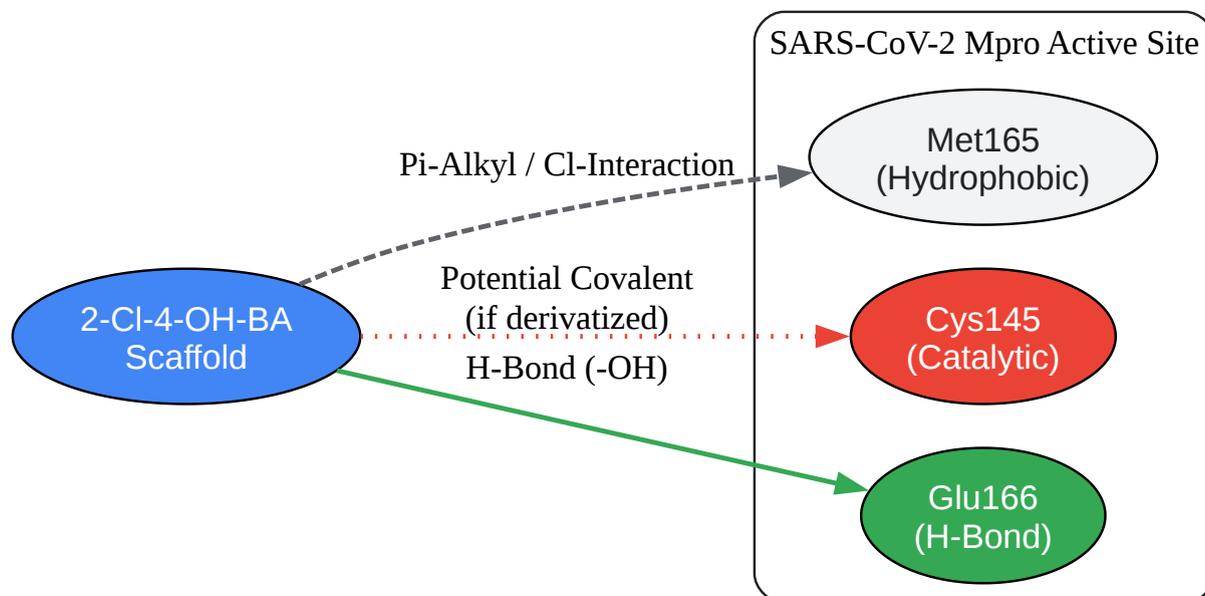
Vibrational Mode	Exp. Frequency (cm ⁻¹)	Calc. Frequency (Scaled)	Intensity
v(O-H) Phenolic	3200 - 3400 (Broad)	~3550	Strong
v(C=O) Aldehyde	1665 - 1680	~1690	Very Strong
v(C-Cl) Aryl	1080 - 1095	~1100	Medium
v(C=C) Ring	1570 - 1600	~1590	Strong

- NMR Insight: The aldehydic proton (-CHO) typically appears at δ 10.1 - 10.3 ppm in DMSO-d₆. The phenolic -OH is often broad around δ 10.8 - 11.0 ppm.

B. Docking Interaction Map (SARS-CoV-2 Mpro)

When docked into the Main Protease (Mpro), the 2-Cl-4-OH-BA moiety typically exhibits the following interactions:

- Hydrophobic Anchor: The 2-Chloro-phenyl ring occupies the S2 hydrophobic pocket (Met165, Met49).
- Hydrogen Bonding: The 4-OH group acts as an H-bond donor/acceptor with Glu166 or Gln189.
- Covalent Potential: If derivatized as a thiosemicarbazone, the sulfur atom can form a covalent bond with the catalytic Cys145.



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Caption: Interaction map of the 2-Cl-4-OH-BA scaffold within the SARS-CoV-2 Mpro binding pocket.

References

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- SARS-CoV-2 Mpro Inhibitor Optimization: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Source: ACS Medicinal Chemistry Letters (2025).
- Vibrational & DFT Benchmarking (Isomer Reference): Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Source: Journal of Molecular Structure (2022).
- Crystal Structure & DFT (Related Derivative): Crystal structure and DFT study of (E)-2-chloro-4-[[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]phenol. Source: Acta Crystallographica Section E (2019).

- General Physical Properties: **2-Chloro-4-hydroxybenzaldehyde** Data Sheet. Source: PubChem (NIH).[1]

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Sources

- 1. [2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem \[benchchem.com\]](#)
- 2. [2-Bromo-6-chloro-4-hydroxybenzaldehyde|CAS 1629141-16-7 \[benchchem.com\]](#)
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